molecular formula C18H21NO3 B2457916 N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-dimethylbenzamide CAS No. 1396783-15-5

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-dimethylbenzamide

Cat. No. B2457916
CAS RN: 1396783-15-5
M. Wt: 299.37
InChI Key: LBSYZONBDBEEAB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-dimethylbenzamide is complex, with a cyclopropyl group, a furan ring, and a benzamide moiety . The compound is a member of the class of thienopyridines .

Scientific Research Applications

Catalytic Reduction and Biomass Conversion

Research on furanic compounds, such as furfural and hydroxymethylfurfural (HMF), highlights their role as important platform chemicals in biorefinery. These compounds are derived from biomass and can be transformed into valuable chemicals through catalytic processes. Studies such as the one conducted by Nakagawa, Tamura, and Tomishige (2013) explore the catalytic reduction of biomass-derived furanic compounds, which is crucial for converting these oxygen-rich compounds into useful products like furfuryl alcohol, tetrahydrofurfuryl alcohol, and dimethylfuran. This research is indicative of the potential applications of related furanic compounds in sustainable chemistry and materials science (Nakagawa et al., 2013).

Enzymatic Synthesis and Biobased Polymers

Furan derivatives are also being explored for their application in the synthesis of biobased polymers. Jiang, Woortman, Alberda van Ekenstein, Petrović, and Loos (2014) investigated the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, leading to the creation of novel biobased furan polyesters. This research points towards the potential use of furanic compounds in creating sustainable materials with diverse applications (Jiang et al., 2014).

Fluorescent Probes for Enzyme Activity

The use of benzamide derivatives as selective fluorescent probes for enzyme activity, such as CYP3A activity in hepatocytes, is another area of research that could be relevant. Nicoll-Griffith et al. (2004) demonstrated how a benzyloxy-substituted lactone cyclooxygenase-2 inhibitor can be metabolized into a fluorescent metabolite, serving as a rapid readout of CYP3A activity. This application illustrates the potential of benzamide derivatives in biochemical and medical research (Nicoll-Griffith et al., 2004).

Antiprotozoal Activity

Compounds related to furans, such as 2,5-bis(4-guanylphenyl)furans, have been synthesized and evaluated for their antimalarial and antitrypanosomal activity. This research, by Das and Boykin (1977), indicates the potential of furanic compounds in developing treatments for parasitic diseases (Das & Boykin, 1977).

properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-12-5-6-13(2)15(10-12)17(20)19-11-18(21,14-7-8-14)16-4-3-9-22-16/h3-6,9-10,14,21H,7-8,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSYZONBDBEEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC(C2CC2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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